
N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine
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Overview
Description
N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a butyl group, a hexan-1-amine chain, and a phenoxy group substituted with an isopropyl group. Amines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-isopropylphenol with an appropriate halogenated hexane derivative under basic conditions to form the phenoxy intermediate.
Amination Reaction: The phenoxy intermediate is then subjected to an amination reaction with butylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine
- N-butyl-6-(4-isopropylphenoxy)hexan-1-amine
- N,N-diisopropylethylamine
Uniqueness
N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butyl group, hexan-1-amine chain, and phenoxy group with an isopropyl substitution differentiates it from other similar compounds and influences its reactivity and applications.
Properties
IUPAC Name |
N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-4-5-14-20-15-10-6-7-11-16-21-19-13-9-8-12-18(19)17(2)3/h8-9,12-13,17,20H,4-7,10-11,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRVTVHQNHWGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC=C1C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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